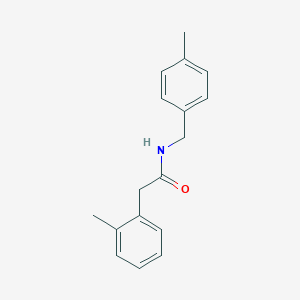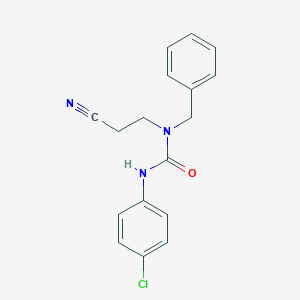![molecular formula C17H24N2O2 B240539 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide, also known as UMB 68, is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, pain management, and inflammation.
Mécanisme D'action
The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the inhibition of the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. This compound 68 inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation.
Biochemical and Physiological Effects:
This compound 68 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity and high selectivity towards PKC. However, this compound 68 has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of this compound 68's potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound 68 and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the reaction between 4-aminobenzophenone and cyclohexanecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with dimethylaminoethyl chloride to obtain this compound 68.
Applications De Recherche Scientifique
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)16(20)12-13-8-10-15(11-9-13)18-17(21)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,18,21) |
Clé InChI |
ILVNIXLLHBERMJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canonique |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)